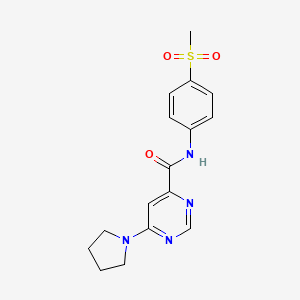

N-ethyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

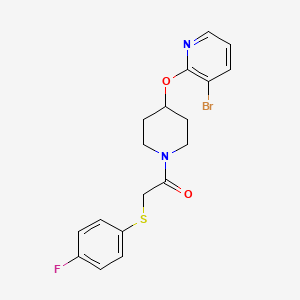

“N-ethyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide” is a compound with a molecular formula of C13H19N3O2 . It has a molecular weight of 249.31 g/mol and an exact mass of 249.147727 g/mol .

Molecular Structure Analysis

The InChI string for “N-ethyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide” is InChI=1S/C13H19N3O2/c1-2-14-13(18)16-9-7-15(8-10-16)11-3-5-12(17)6-4-11/h3-6,17H,2,7-10H2,1H3,(H,14,18) .Applications De Recherche Scientifique

Drug Synthesis and Development

Piperazine derivatives, including N-ethyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide, are widely employed in the synthesis of various drugs due to their biological and pharmaceutical activities . They are key components in medications such as trimetazidine , ranolazine , and aripiprazole . The compound’s structure allows for modifications that can lead to the development of new pharmacological agents with potential benefits in treating various diseases.

Antibacterial Activity

The structural features of piperazine derivatives make them suitable for antibacterial applications. Molecular docking studies have shown that compounds like N-ethyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide can interact with penicillin-binding proteins of bacteria such as Staphylococcus aureus, indicating a strong potential for antibacterial activity .

Chemical Reactivity Studies

Density Functional Theory (DFT) and other computational methods are used to investigate the chemical reactivity of piperazine derivatives. These studies help in understanding the electron donor properties and active sites for electrophilic attack, which are crucial for designing reactive molecules for various chemical applications .

Antioxidant Enhancement

Piperazine derivatives can be employed in the oxidation of natural phenolic compounds to enhance their antioxidant properties. This application is significant in the development of health supplements and nutraceuticals that can combat oxidative stress .

Catalysis

The unique structure of piperazine derivatives allows them to act as catalysts in various chemical reactions. They can facilitate processes such as cyclization, ring-opening, and cycloaddition, which are essential in the synthesis of complex organic molecules .

Material Science

In material science, piperazine derivatives can be incorporated into polymers to modify their properties. For example, they can be used to create aromatic polyesters with specific functionalities, which have applications in creating advanced materials with desired mechanical and chemical properties .

Propriétés

IUPAC Name |

N-ethyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-2-14-13(18)16-9-7-15(8-10-16)11-3-5-12(17)6-4-11/h3-6,17H,2,7-10H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEZXIOZILEPTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2601462.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/no-structure.png)

![5-(3-fluorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2601469.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2601470.png)

![2,4,5-trimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2601472.png)

![N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2601473.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2601475.png)

![2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine](/img/structure/B2601479.png)